Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
CZRLOLFTNYHNER-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NC(=CS1)C |
Origin of Product |
United States |
Preparation Methods
Thiol-Epoxide Ring-Opening Reaction
A widely cited method involves the reaction of 4-methyl-1,3-thiazole-2-thiol with ethyleneimine derivatives. The thiol group attacks the electrophilic carbon in ethylene oxide or aziridine under basic conditions, forming the sulfanyl-ethylamine linkage. For example, refluxing 4-methylthiazole-2-thiol with 2-chloroethylamine hydrochloride in ethanol at 70°C for 6–8 hours yields the intermediate, which is subsequently treated with ethylamine to produce the target compound. This method achieves ~75% yield but requires careful pH control to minimize side reactions.
Nucleophilic Substitution with Haloethylamines
An alternative approach employs 2-bromoethylamine hydrobromide as the alkylating agent. The thiazole thiolate ion, generated using potassium carbonate in dimethylformamide (DMF), reacts with the haloethylamine at 50–60°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with 82% purity, though scalability is limited by the cost of DMF.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that solvent choice significantly impacts yield. For instance, using ethanol instead of DMF reduces side product formation by 15% but extends reaction time to 12 hours. Elevated temperatures (70–80°C) improve reaction kinetics but risk thiazole ring degradation, necessitating precise thermal control.
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 60 | 6 | 78 | 82 |
| Ethanol | 70 | 12 | 75 | 88 |
| Acetonitrile | 80 | 8 | 68 | 79 |
Catalytic Enhancements
Adding triethylamine (10 mol%) as a base accelerates deprotonation of the thiol group, increasing reaction rate by 20%. However, excess base promotes hydrolysis of the thiazole ring, underscoring the need for stoichiometric precision.
Purification and Characterization
Crystallization Techniques
The crude product is typically dissolved in hot isopropanol and cooled to −20°C to induce crystallization. Recrystallization improves purity from 75% to 95%, though yield drops by 12% due to solubility losses.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.70–2.85 (m, 4H, SCH₂CH₂N), 3.30 (q, 2H, NHCH₂CH₃), 6.95 (s, 1H, thiazole-H).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Anticancer Properties:
The compound has shown promise as a histone deacetylase (HDAC) inhibitor. Inhibition of HDAC enzymes is associated with antiproliferative effects on malignant cells, making it a candidate for cancer therapy. It may also induce apoptosis and inhibit angiogenesis, which are critical pathways in cancer progression .
2. Antimicrobial Activity:
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole-based compounds can effectively inhibit various bacterial strains, suggesting that Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine may possess similar activities .
3. Anti-inflammatory Effects:
The compound's thiazole ring structure allows it to interact with enzymes involved in inflammatory pathways. This interaction can lead to anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation .
4. Acetylcholinesterase Inhibition:
There is emerging evidence that compounds containing thiazole can act as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function .
Case Study 1: HDAC Inhibition and Cancer Treatment
A study explored the use of thiazole derivatives as HDAC inhibitors in cancer treatment. The results indicated that these compounds could effectively reduce tumor growth in vitro and in vivo models by inducing cell cycle arrest and promoting apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were synthesized and tested against various bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound can bind to DNA, interfering with the replication process and exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with sulfanyl and amine functionalities are widely studied. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Functional Relevance | Source |
|---|---|---|---|---|---|
| Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine (Target) | C₈H₁₃N₃S₂ | ~223.3 | 4-Me-thiazole, sulfanyl ethylamine | Balanced lipophilicity/polarity | [Inferred] |
| [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | C₆H₁₁N₃S·2HCl | 214.14 (free base) | Ethylamine dihydrochloride salt | Enhanced solubility (salt form) | |
| (2-Ethyl-1,3-thiazol-4-yl)methylamine | C₇H₁₂N₂S | 156.25 | 2-Et-thiazole, methylamine | Increased lipophilicity | |
| 2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine | C₉H₁₇N₃S₂ | 231.38 | Dimethylamino, thioether linkage | Enhanced enzyme inhibition activity | |
| 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | C₁₂H₁₃N₂S | 217.31 | Aromatic substituents | π-π interactions in target binding | |
| Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate | C₇H₈ClNO₂S₂ | 237.73 | Chloro-thiazole, ester group | Electrophilic reactivity |
Physicochemical Properties
- Solubility : The target compound’s free base form likely has moderate water solubility, enhanced in salt forms (e.g., dihydrochloride in ).
- Lipophilicity: Compared to dimethylamino derivatives (e.g., ), the target’s ethylamine group reduces logP, favoring better aqueous solubility.
- Stability : Sulfanyl linkages resist hydrolysis better than ester-containing analogues (e.g., ).
Biological Activity
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for contributing to various biological activities. The thiazole moiety enhances the compound's interaction with biological targets due to its unique electronic and steric properties.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor effects. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. A study highlighted that thiazole-based compounds demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring further enhances this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 | |
| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For example, certain thiazole-containing compounds were found to possess antibacterial activity comparable to standard antibiotics like norfloxacin . The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Antioxidant Effects
Thiazole derivatives are recognized for their anti-inflammatory and antioxidant properties. Research has indicated that these compounds can reduce oxidative stress markers and inflammatory cytokines in cellular models . This suggests potential applications in treating conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles may inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Targets : The compound may bind to specific proteins or receptors, altering signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can exert protective effects against oxidative damage.
Study on Anticancer Activity
A notable study evaluated the anticancer effects of several thiazole derivatives, including this compound. The results showed significant inhibition of cancer cell proliferation in vitro, with detailed analysis revealing that these compounds induced apoptosis through mitochondrial pathways .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that certain modifications in the thiazole structure enhanced antibacterial potency, making them suitable candidates for further development as antimicrobial agents .
Q & A
Basic: What synthetic methodologies are effective for producing Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, and what reaction parameters are critical?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A solvent-free approach, adapted from triazine derivative synthesis, involves reacting 4-methyl-1,3-thiazole-2-thiol with ethylenediamine derivatives under controlled conditions (e.g., 80–100°C, inert atmosphere). Catalytic bases like K₂CO₃ or NaH enhance sulfanyl group activation . Alternatively, a one-pot method using guanidine or N-acetylguanidine as a trimerization agent can streamline synthesis, minimizing intermediate purification . Key parameters include stoichiometric control of the sulfanyl donor, reaction temperature (to avoid thiazole ring degradation), and solvent selection (e.g., THF or DMF for solubility) .
Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Answer:
- X-ray crystallography (via SHELX software) provides unambiguous structural confirmation, particularly for resolving stereoelectronic effects of the sulfanyl-thiazole moiety .
- Spectroscopy :
- HPLC-PDA (≥95% purity) with a C18 column and acetonitrile/water mobile phase ensures purity .
Advanced: How can computational modeling predict the bioactivity of this compound against microbial targets?
Answer:
- Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like bacterial dihydrofolate reductase. Use the thiazole-sulfanyl group as a pharmacophore for active-site interactions (e.g., hydrogen bonding with Arg98 in E. coli DHFR) .
- QSAR models derived from thiazole derivatives (e.g., 2,4-disubstituted thiazoles) correlate logP values (<2.5) and polar surface area (>80 Ų) with antimicrobial activity .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ −30 kcal/mol) .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Dynamic NMR : Resolve overlapping signals caused by sulfanyl-ethylamine chain rotation (e.g., variable-temperature ¹H NMR from 25°C to −40°C) .
- Isotopic labeling : Introduce deuterium at the ethylamine chain to simplify splitting patterns in ¹³C DEPT-135 spectra .
- Crystallographic validation : Compare experimental X-ray bond lengths (C–S: ~1.78 Å; N–C: ~1.45 Å) with DFT-optimized geometries (B3LYP/6-31G*) to confirm conformers .
Advanced: How can researchers design analogs to optimize the compound’s pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Substitute the 4-methyl-thiazole with 4-fluorophenylthiazole to enhance metabolic stability (CYP3A4 resistance) while retaining H-bonding capacity .
- Prodrug design : Introduce an ethyl ester at the amine group to improve oral bioavailability, with enzymatic cleavage (e.g., esterases) releasing the active form .
- LogD optimization : Adjust the sulfanyl-ethyl chain length (n=1–3) to balance membrane permeability (target logD 1.5–2.5) and aqueous solubility (>50 µM) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate volatile byproducts (e.g., H₂S from sulfanyl group degradation) .
- Waste disposal : Segregate acidic or basic reaction mixtures and neutralize before disposal (pH 6–8) .
Advanced: How does the sulfanyl-thiazole moiety influence the compound’s electronic properties?
Answer:
- Electron-withdrawing effect : The sulfanyl group reduces thiazole ring electron density (Hammett σₚ ~0.6), enhancing electrophilicity at C2/C5 positions.
- Conjugation : Resonance between the sulfanyl lone pairs and thiazole π-system stabilizes charge-transfer complexes (λₐᵦₛ 270–290 nm in UV-Vis) .
- Redox behavior : Cyclic voltammetry shows oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) attributable to thiol-thione tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
